molecular formula C13H12ClNO4S B3023296 N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 540512-13-8

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine

Cat. No.: B3023296
CAS No.: 540512-13-8
M. Wt: 313.76 g/mol
InChI Key: JQHASINFKFCSFT-UHFFFAOYSA-N
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Description

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is a useful research compound. Its molecular formula is C13H12ClNO4S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Sulfonyl Compound Applications in Medicinal Chemistry

Biological and Preclinical Importance

Sulfonylamino azinones, closely related to the chemical structure of interest, have garnered attention for their significant biological activities. These compounds, characterized by their sulfonyl functional groups, exhibit a range of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. Notably, a new generation of compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones has shown promise as competitive AMPA receptor antagonists, potentially useful in treating neurological disorders like epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Antimicrobial and Plant Stress Resistance

Glycine Betaine and Proline in Plant Stress

Although not directly mentioning the specific sulfonyl compound, research on glycine betaine (GB) and proline, compounds with functional similarities, highlights their role in improving plant resistance to abiotic stress. These compounds contribute to enzyme and membrane integrity under stress conditions, suggesting potential agricultural applications for sulfonyl-containing compounds in enhancing plant stress tolerance (Ashraf & Foolad, 2007).

Environmental Applications

Nitrogen Fertility and Stress Management in Cotton

The management of nitrogen (N) and the application of certain chemicals can ameliorate abiotic stresses in crops, such as drought and salinity. The discussion includes the potential for chemicals like aminoethoxyvinylglycine (AVG) to improve plant stress tolerance, suggesting a possible area of application for similar sulfonyl compounds in agriculture (Khan et al., 2017).

Synthesis and Organic Chemistry Applications

1,2-Naphthoquinone-4-sulfonic Acid Salts in Synthesis

Compounds derived from 1,2-naphthoquinone-4-sulfonic acid salts demonstrate the versatility of sulfonyl groups in organic synthesis. These compounds serve as analytical reagents and are involved in the synthesis of drugs, showcasing the chemical utility of sulfonyl-containing molecules (Ribeiro et al., 2022).

Future Directions

While specific future directions for N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine were not found, related compounds such as boronic esters continue to be valuable building blocks in organic synthesis. Future research may focus on developing new synthesis methods and exploring novel transformations .

Properties

IUPAC Name

2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHASINFKFCSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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